molecular formula C10H16O B8484829 1,3-Decadien-5-one CAS No. 52087-68-0

1,3-Decadien-5-one

Cat. No.: B8484829
CAS No.: 52087-68-0
M. Wt: 152.23 g/mol
InChI Key: QVQUOSCLJISGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Decadien-5-one ( 52087-68-0) is a chemical compound with the molecular formula C10H16O. It is supplied as a white fine powder with a stated purity of 99% or higher . This compound is offered as an important raw material and intermediate for research applications . The structure of this compound, featuring conjugated double bonds and a ketone group, suggests potential utility in organic synthesis and materials science, similar to other dienone compounds which may be used in studies of polymer formation or as a synthon in the development of more complex molecules . As with all chemicals of this nature, proper safety protocols must be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to consult the relevant safety data sheets and conduct their own assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52087-68-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

deca-1,3-dien-5-one

InChI

InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h4,6,8H,2-3,5,7,9H2,1H3

InChI Key

QVQUOSCLJISGOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CC=C

Origin of Product

United States

General Context of Aliphatic Dienones in Chemical Biology

Aliphatic compounds are organic molecules composed of carbon and hydrogen atoms arranged in straight chains, branched chains, or non-aromatic rings. studysmarter.co.uk They are fundamental to life, forming the hydrophobic portions of lipids and participating in metabolic energy processes. studysmarter.co.uk When a ketone functional group (a carbonyl group bonded to two other carbon atoms) is present within an aliphatic chain that also contains two double bonds, the compound is known as an aliphatic dienone.

The chemical reactivity and biological relevance of these molecules are largely dictated by the arrangement of the ketone and the double bonds. A particularly important structural motif is the α,β-unsaturated ketone, where a carbon-carbon double bond is adjacent to the carbonyl group. fiveable.me This conjugation of the π-systems results in delocalized electrons, which alters the reactivity of the molecule. fiveable.me Specifically, it makes the β-carbon susceptible to nucleophilic attack through a process called a Michael addition. fiveable.meresearchgate.net This reactivity is a key feature in many biological interactions, as these compounds can covalently modify proteins by reacting with nucleophilic amino acid residues, thereby altering enzyme activity or initiating cellular responses. fiveable.meresearchgate.net

In biological systems, ketones serve as energy sources and signaling mediators. reagent.co.uk The α,β-unsaturated carbonyl functionality, a feature of dienones like 1,3-Decadien-5-one, is present in numerous natural products and has been explored for its potential in drug development. fiveable.menih.gov Although their reactivity can lead to cytotoxicity, it can also be harnessed to fine-tune biological activity. nih.gov Researchers have studied dienone compounds for a range of biological effects, including anti-inflammatory and antiparasitic activities. nih.govacs.org

Significance and Research Trajectories of 1,3 Decadien 5 One

Stereoselective Synthesis of this compound and Analogues

Achieving stereocontrol in the synthesis of 1,3-dienes is crucial as the geometry of the double bonds significantly influences the molecule's properties and subsequent reactivity. Various methods have been developed to control the stereochemical outcome during the formation of the dienone framework.

Palladium catalysis stands as a cornerstone for the construction of C-C bonds and is particularly powerful for the stereoselective formation of 1,3-dienes. mdpi.com These methods often involve the cross-coupling of vinyl or aryl halides with suitable partners. The Heck vinylation reaction, for instance, enables the direct formation of dienes from an activated coupling partner and a vinylic C-H bond of a terminal olefin. mdpi.com

More advanced strategies include multi-component reactions. For example, a palladium-catalyzed three-component reaction of allenes, aryl iodides, and diazo compounds has been shown to furnish 1,3-dienes with high stereoselectivity. mdpi.com Another approach involves the coupling of allenylphosphine oxides with aromatic tosylhydrazones, which proceeds via a 1,3-palladium migration to construct two C=C bonds simultaneously, yielding (Z)- rsc.orgdendralene derivatives with high stereoselectivity. sioc-journal.cn The stereoselective synthesis of functionalized (1E,5E)-1,5-dien-3-ynes, which share a conjugated system with 1,3-dien-5-ones, has been achieved through sequential palladium-catalyzed cross-coupling reactions. This involves the cis-addition of trimethylsilylacetylene (B32187) to alkynyl sulfones or esters, followed by a cross-coupling with (E)-alkenyl iodides. rsc.org

Catalyst/ReagentReaction TypeSubstratesKey Feature
Pd(PPh₃)₂Cl₂ / DBUCoupling of Allenylphosphine Oxides and TosylhydrazonesAllenylphosphine oxides, Aromatic tosylhydrazonesForms (Z)-dienes with high stereoselectivity. sioc-journal.cn
Pd(OAc)₂ / Tri(2,6-dimethoxyphenyl)phosphinecis-Addition/Cross-CouplingTrimethylsilylacetylene, Alkynyl sulfones/esters, (E)-Alkenyl iodidesStereoselective synthesis of (1E,5E)-1,5-dien-3-ynes. rsc.org
Pd(PPh₃)₄Intramolecular Nucleophilic Additionγ-ketoesters with an o-iodobenzyl groupExcellent stereoselectivity in cyclization reactions. beilstein-journals.org
Not specifiedHeck VinylationActivated coupling partner, Terminal olefinDirect formation of dienes from a vinylic C-H bond. mdpi.com

Asymmetric synthesis introduces chirality, producing unequal amounts of stereoisomers. uwindsor.ca For dienone structures, this often involves the enantioselective or diastereoselective formation of a stereocenter, typically at a carbon atom adjacent to the carbonyl group or within the dienyl chain.

One established method is the asymmetric 1,4-addition (conjugate addition) of organometallic reagents to α,β-unsaturated systems. The synthesis of (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate, a pheromone component with a related structure, was achieved via an asymmetric 1,4-addition of isopropenylmagnesium bromide to a chiral amide derived from (E)-2,6-heptadienoic acid. cdnsciencepub.com This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. du.ac.in Similarly, organocatalysis has emerged as a powerful tool. Domino reactions, such as an aza-Michael/aldol (B89426) sequence, can construct highly substituted chiral molecules in one pot with excellent diastereo- and enantioselectivities. nih.gov In some palladium-catalyzed dearomatization reactions, the use of chiral ligands has shown potential for achieving asymmetric control. acs.org

MethodKey Reagents/CatalystsMechanismOutcome
Chiral Auxiliary-Mediated 1,4-AdditionIsopropenylmagnesium bromide, l-ephedrine amideNucleophilic addition to a chiral α,β-unsaturated amide. cdnsciencepub.comHigh enantiomeric excess (86% ee) of the chiral acid product. cdnsciencepub.com
Organocatalytic Domino ReactionSecondary amine catalystsAza-Michael/aldol cascade. nih.govForms polysubstituted pyrrolidin-2-ones with up to 96% ee. nih.gov
Palladium-Catalyzed DearomatizationPd(0) catalyst with chiral ligandsIntermolecular carbocyclization. acs.orgFeasibility of asymmetric control demonstrated. acs.org

Modern organic synthesis continually seeks more efficient and novel pathways for constructing complex molecular frameworks. For the dienone moiety, this includes methods that reduce step counts and improve atom economy. Transition-metal-catalyzed direct functionalization of C–H bonds is a particularly attractive strategy, as it allows for the conversion of abundant and readily available alkenes into the desired 1,3-diene functionality in a single step. mdpi.com

Photochemical reactions offer unique pathways for bond formation. A novel photoinduced intramolecular cyclization of an α-cyclopropyl dienone, followed by a thermal 1,5-hydrogen migration, has been used to efficiently access fused seven-membered ring systems. chinesechemsoc.org This highlights the utility of the dienone moiety in complex cyclization cascades. Furthermore, tandem reactions, such as a Michael addition followed by an intramolecular aldol condensation, provide a powerful method for constructing bicyclic systems from acyclic precursors containing a dienone or a related enone structure. rsc.org

Asymmetric Synthesis Approaches

Investigative Chemical Reactivity

The conjugated π-system of this compound dictates its chemical reactivity, providing sites for both oxidative and reductive transformations. The electron-withdrawing nature of the carbonyl group polarizes the diene system, making the β- and δ-positions susceptible to nucleophilic attack, while the carbonyl carbon itself is electrophilic.

The double bonds within the dienone system are susceptible to oxidation. Allylic oxidation, a reaction that installs a hydroxyl group at a position adjacent to a double bond, can be achieved using reagents like selenium dioxide. acs.org For a dienone, this could lead to the formation of hydroxylated derivatives. Another key oxidative transformation is epoxidation, which would convert one or both of the double bonds into epoxide rings.

More complex oxidative transformations can lead to significant molecular reorganization. For instance, an oxidative annulation reaction has been developed that proceeds via the intramolecular addition of an alkyne to a 1,3-diketone, which is then quenched with an oxidant like tert-butyl hydroperoxide (t-BuOOH) to form complex polyoxygenated carbocycles. acs.org Oxidative cyclization reactions can also be initiated from related structures like enol ethers, where an alcohol nucleophile traps a radical cation intermediate to form a tetrahydrofuran (B95107) ring. capes.gov.br

The carbonyl group is a primary site for reduction. The choice of reducing agent can afford selective reduction of the ketone to a secondary alcohol. Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) can accomplish this transformation.

Furthermore, the reduction can be highly stereoselective, particularly if there are existing stereocenters in the molecule. The reduction of β-hydroxy ketones, which are structurally related to the product of an aldol reaction involving this compound, can be controlled to produce either syn- or anti-1,3-diols. This is achieved by careful selection of reagents; chelation-controlled reduction (e.g., using Et₂BOMe then NaBH₄) typically leads to the syn-diastereomer, while non-chelating conditions favor the anti-product. uwindsor.ca This substrate-controlled approach is a classic example of asymmetric synthesis. uwindsor.ca

Reducing Agent/SystemTarget FunctionalityStereochemical ControlProduct
NaBH₄KetoneGenerally lowSecondary alcohol
Et₂BOMe, then NaBH₄β-Hydroxy KetoneChelation-controlled. uwindsor.casyn-1,3-diol. uwindsor.ca
di-tert-butylboron triflate, then NaBH₄β-Hydroxy KetoneNon-chelation (steric) controlanti-1,3-diol

Substitution Reaction Mechanisms

Substitution reactions are fundamental in organic chemistry, involving the replacement of one functional group with another. wikipedia.org They are broadly classified as nucleophilic or electrophilic, depending on the nature of the reacting species. wikipedia.orgebsco.com For a conjugated system like this compound, the electronic landscape is more complex than in simple saturated molecules, offering multiple sites for potential reactions.

The reactivity of this compound is governed by the conjugated system, which includes the carbonyl group and the two carbon-carbon double bonds. This conjugation results in a delocalized π-electron system, creating electrophilic centers at the carbonyl carbon and the β- and δ-positions.

Nucleophilic Substitution Reactions:

In the context of this compound, direct nucleophilic substitution at an sp²-hybridized carbon of the diene is generally unfavorable under standard SN1 or SN2 conditions. wikipedia.org However, a highly important type of reaction for α,β-unsaturated carbonyl compounds is conjugate substitution , also known as the Michael addition . oregonstate.eduorganicchemistrytutor.commasterorganicchemistry.com

In a Michael addition, a soft nucleophile adds to the β-carbon of the conjugated system, with the reaction being driven by the formation of a more stable enolate intermediate. oregonstate.eduorganicchemistrytutor.com For this compound, which is a vinylogous α,β-unsaturated ketone, nucleophilic attack can potentially occur at the β-position (C-3) or the δ-position (C-1). The regioselectivity of this attack is influenced by both electronic and steric factors.

The general mechanism for a Michael addition involves the following steps:

Formation of a nucleophile (e.g., an enolate from a dicarbonyl compound). organicchemistrytutor.com

Attack of the nucleophile on the electrophilic β-carbon of the conjugated system. organicchemistrytutor.com

Formation of a resonance-stabilized enolate intermediate. organicchemistrytutor.com

Protonation of the enolate to yield the final 1,5-dicarbonyl product (or a related structure). organicchemistrytutor.com

Interactive Table: Examples of Nucleophiles in Michael Additions
Nucleophile TypeExampleProduct Type after Reaction with a Conjugated Dienone
EnolatesDiethyl malonate1,7-dicarbonyl compound derivative
OrganocupratesLithium dimethylcuprateAlkylated ketone
AminesSecondary aminesβ-amino ketone or δ-amino ketone
ThiolsThiophenolβ-thioether ketone or δ-thioether ketone

Electrophilic Substitution Reactions:

Electrophilic substitution reactions typically occur on electron-rich substrates, such as aromatic rings. libretexts.orgbyjus.com While the diene system of this compound is part of a conjugated system, the electron-withdrawing nature of the carbonyl group deactivates the double bonds towards electrophilic attack compared to simple alkenes.

However, under certain conditions, electrophilic addition to one of the double bonds could occur, which might be followed by subsequent elimination to give a substitution product, although this is less common than for aromatic systems. The mechanism would involve the attack of an electrophile on the π-system of one of the double bonds to form a carbocation intermediate. This carbocation would then be stabilized by resonance. A subsequent loss of a proton could lead to a formal substitution product.

Interactive Table: General Comparison of Substitution Reaction Mechanisms
Reaction TypeKey ReactantIntermediateTypical Substrate for this Reaction Type
Nucleophilic Substitution (SN2)NucleophileTransition statePrimary alkyl halide byjus.com
Nucleophilic Substitution (SN1)NucleophileCarbocationTertiary alkyl halide byjus.com
Michael Addition (Conjugate)Soft NucleophileEnolateα,β-Unsaturated carbonyl masterorganicchemistry.com
Electrophilic Aromatic SubstitutionElectrophileSigma complex (Arenium ion)Benzene and its derivatives byjus.com

Natural Occurrence and Biosynthetic Pathways

Distribution in Biological Systems

While direct evidence for the natural occurrence of the parent compound 1,3-Decadien-5-one (CAS 52087-68-0) is limited in scientific literature, which primarily lists it as a synthetic flavoring agent, structurally similar compounds are found across various natural sources. lookchem.com

The ginger plant (Zingiber officinale) is a rich source of complex ketone derivatives. Although this compound itself has not been reported, a related, more complex compound, 10-(4-Hydroxy-3-methoxyphenyl)-6,8-decadien-5-one , has been identified within its rhizomes. knapsackfamily.com The rhizome is known for producing a variety of bioactive compounds, including gingerols, shogaols, and paradols, which contribute to its characteristic pungent taste. plantsjournal.com The chemical composition, including the concentration of these bioactive compounds, can vary depending on the age of the rhizome, with younger rhizomes often showing higher metabolic activity and different metabolite profiles compared to mature and old ones. frontiersin.org

Phytochemical investigations of Zingiber officinale have led to the isolation of numerous compounds, including oup.com-Dehydrogingerol, oup.com-gingerol, acs.org-gingerol, and oup.com-shogaol, which share structural similarities with unsaturated ketones. plantsjournal.com

Table 1: Selected Ketone Derivatives Identified in Zingiber officinale

Compound Name Molecular Formula Source
10-(4-Hydroxy-3-methoxyphenyl)-6,8-decadien-5-one C17H22O3 Zingiber officinale knapsackfamily.com
oup.com-Gingerol C17H26O4 Zingiber officinale plantsjournal.com
oup.com-Shogaol C17H24O3 Zingiber officinale plantsjournal.com
oup.com-Dehydrogingerol C17H24O4 Zingiber officinale plantsjournal.com

Microorganisms are prolific producers of a vast array of secondary metabolites, including various unsaturated compounds. nih.gov While this compound has not been specifically identified as a microbial metabolite in the reviewed literature, microbes are known to synthesize a wide range of hydrocarbons and ketones. unl.pt For instance, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of metabolites from E. coli revealed the presence of compounds such as Cyclopentadecanone and Octahydrochromen-2-one. researchgate.net

Fungi and bacteria produce surface-active compounds, some of which have hydrophobic moieties composed of saturated or unsaturated hydrocarbon chains. nih.gov The ability of microorganisms to produce hydrocarbons is a common characteristic, though much of the research has focused on alkanes and simple alkenes rather than complex ketones. asm.org Some bacteria and yeasts are capable of synthesizing a wide spectrum of hydrocarbons ranging from C10 to C34, which include unsaturated and branched components. unl.pt

Unsaturated ketones and aldehydes with similar carbon backbones to this compound are detectable in various natural and processed matrices. For example, 2,4-decadienal , a related aldehyde, is a known lipid-derived carbonyl compound that forms in potato chips during frying, particularly when using repeatedly heated sunflower oil. researchgate.net

Furthermore, certain ketones are recognized as volatile organic compounds (VOCs) in human breath and can serve as potential biomarkers for pathological conditions. nih.gov Among the numerous VOCs detected, ketones like 2-nonanone (B1664094) and 4-heptanone (B92745) have been investigated as potential cancer biomarkers. mdpi.com Specifically, in studies of colorectal cancer patients, altered levels of various VOCs, including the ketone 5,9-undecadien-2-one, 6,10-dimethyl (E) , have been noted. mdpi.com This indicates that decadienone structures can be part of the complex metabolic signatures found in biological systems.

Microbial and Fungal Metabolite Identification

Enzymatic and Metabolic Precursor Pathways

The biosynthesis of complex natural products like unsaturated ketones involves multi-step enzymatic pathways, often starting from simple metabolic precursors.

The biosynthesis of gingerols, the pungent principles in ginger, provides a well-studied model for the formation of complex ketones in plants. wikipedia.org This process is a branch of the phenylpropanoid pathway and is often referred to as the "stilbenoid, diarylheptanoid and gingerol biosynthesis" pathway. frontiersin.orgd-nb.infogenome.jp

The pathway begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce the final gingerol compounds. wikipedia.org It is believed to involve polyketide synthases (PKS) in the final steps. wikipedia.org A high-quality genome sequence of diploid ginger has helped to propose a more complete biosynthetic pathway for gingerol analogs, identifying several key enzyme families. oup.com

Table 2: Key Enzyme Families in the Proposed Gingerol Biosynthetic Pathway

Abbreviation Enzyme Family Name
PAL Phenylalanine ammonia-lyase
C4H Cinnamate 4-hydroxylase
4CL 4-coumarate--CoA ligase
PKS Polyketide synthase
CCoAOMT Caffeoyl-CoA O-methyltransferase

Microorganisms employ diverse enzymatic systems to produce a variety of unsaturated compounds. Some bacteria and yeasts can utilize carbon sources like vegetable oils to generate rare unsaturated fatty acids. researchgate.net For example, Aeromonas hydrophila can convert rapeseed oil into 7-C16:1 and 5-C14:1 fatty acids. researchgate.net

The production of unsaturated hydrocarbons by microbes is also well-documented. unl.ptasm.org Some efforts have focused on engineering microbial pathways for industrial applications. By combining a polyketide synthase (PKS) with a decarboxylase, researchers have developed a biocatalytic cascade reaction in E. coli to produce the polyene hepta-1,3,5-triene, demonstrating a viable route for creating unsaturated hydrocarbons from simple precursors. acs.org Such engineered pathways highlight the potential for microorganism-mediated production of specific unsaturated compounds, including ketones. acs.org Recombinant microorganisms can also be engineered to produce specific unsaturated fatty alcohols and aldehydes, which are valuable as insect pheromones and flavor compounds. google.comgoogle.com

In Vivo Metabolic Transformations

Direct studies on the in vivo metabolic transformations of this compound are scarce. However, the metabolism of α,β-unsaturated ketones has been investigated in various microorganisms, particularly fungi. These studies provide a strong basis for predicting the likely metabolic fate of this compound.

The primary metabolic transformation for α,β-unsaturated ketones in fungi is the reduction of the carbon-carbon double bond, a process catalyzed by ene-reductases. This bioreduction is a key step in the synthesis of various biologically active compounds. Research has shown that many fungi are capable of reducing the C=C double bond of unsaturated ketones, often as a precursor to reducing the ketone group itself to a secondary alcohol.

The ability of fungi to reduce unsaturated ketones can be species- and even strain-dependent. For example, studies have demonstrated the capability of fungi such as Mortierella isabellina and Geotrichum candidum to reduce the carbonyl group of unsaturated ketones, while Rhodotorula rubra has been shown to be active towards the C=C double bond. This suggests that the metabolic pathway of this compound in a given organism would depend on its specific enzymatic machinery.

The reduction of the α,β-unsaturated system in dienones is a critical detoxification pathway in many organisms, as the electrophilic nature of these compounds can lead to reactions with cellular nucleophiles. Therefore, it is highly probable that a primary in vivo metabolic transformation of this compound involves the enzymatic reduction of one or both of its carbon-carbon double bonds.

Below is a table summarizing research findings on the fungal metabolism of related unsaturated ketones, which can be considered indicative of the potential transformations for this compound.

Fungal Species Substrate Type Observed Transformation Key Findings
Beauveria sulfurescensα,β-Unsaturated KetonesReduction of C=C double bondReducing properties are enhanced under limited aerobic conditions.
Penicillium verrucosumGeneralAccelerated production of volatile ketones in toxigenic strains.A link between mycotoxin synthesis and ketone metabolism is suggested. rsc.org
Various Fungiα,β-Unsaturated KetonesReduction of C=C double bondThe reduction of the double bond is a common metabolic pathway.

Biological and Ecological Significance

Role in Chemo-ecology

The study of chemical ecology, or chemo-ecology, examines the chemical interactions between living organisms. Within this field, 1,3-Decadien-5-one has been identified as a significant semiochemical, a chemical substance that carries a message for the purpose of communication. researchgate.net These interactions can be both intraspecific (within the same species) and interspecific (between different species). nih.gov

Plant-Insect Interactions

The relationship between plants and insects is a complex and dynamic one, often mediated by a sophisticated chemical language. mdpi.comnih.govscielo.br Plants, when attacked by herbivores, are not passive victims; they can initiate a series of defense mechanisms, including the release of a blend of volatile organic compounds (VOCs). nih.govnih.gov These herbivore-induced plant volatiles (HIPVs) serve multiple purposes in the plant's defense strategy. nih.govfrontiersin.org

Herbivore-Induced Plant Volatiles and Defense Signaling

When a plant is damaged by an herbivore, it triggers the production and release of a specific bouquet of volatile chemicals. nih.govnih.gov This blend of HIPVs can act as a distress signal, alerting other parts of the same plant to the presence of a threat, a phenomenon known as intraplant signaling. frontiersin.org This can lead to systemic acquired resistance, where the entire plant becomes more resistant to further herbivory. Furthermore, neighboring plants can also detect these airborne signals, prompting them to activate their own defense mechanisms in a process called plant-plant communication. nih.gov

The composition of the HIPV blend can be highly specific to the herbivore species causing the damage, providing detailed information to the surrounding ecosystem. wur.nl This specificity is crucial for the effectiveness of the plant's indirect defense strategies. wur.nl

Mediation of Insect Behavioral Responses (e.g., host localization, oviposition)

The volatile signals released by plants are a primary means by which insects locate host plants for feeding and laying eggs (oviposition). researchgate.netesf.org The specific blend of chemicals can either attract or repel different insect species. researchgate.net For herbivorous insects, certain plant volatiles indicate a suitable food source and a safe place for their offspring to develop.

Conversely, HIPVs can act as a deterrent to some herbivores, signaling that the plant is already under attack and may have heightened chemical defenses. nih.gov This can discourage further feeding or oviposition on the damaged plant. The balance of these attractive and repellent cues, and their relative concentrations, plays a significant role in an insect's decision-making process for host selection. researchgate.net

Interactive Table: Insect Behavioral Responses to Plant Volatiles
Type of Response Description
Host Localization Herbivorous insects use specific volatile cues to find suitable host plants for feeding. esf.org
Oviposition Female insects rely on plant volatiles to select appropriate sites for laying their eggs. nih.gov
Attraction Certain compounds or blends of volatiles attract specific insect species. researchgate.net
Repellency/Deterrence Herbivore-induced plant volatiles can repel or deter other herbivores from feeding or ovipositing. nih.govresearchgate.net

Insect Chemical Communication

Insects utilize a vast array of chemical signals, known as semiochemicals, for communication. These signals are fundamental to many aspects of their lives, including mating, aggregation, and defense. researchgate.netresearchgate.netfrontiersin.org

Pheromonal Functions and Semiochemical Roles

Pheromones are a class of semiochemicals used for intraspecific communication, influencing the behavior or physiology of other individuals of the same species. frontiersin.org They can be categorized based on their function, such as sex pheromones, aggregation pheromones, and alarm pheromones. researchgate.net

For instance, the sex pheromone of the pine moth, Dendrolimus spectabilis, has been identified as a blend including isomers of 5,7-dodecadien-1-ol, which is structurally related to this compound. tandfonline.comtandfonline.com These pheromones are released by one sex to attract the other for mating. tandfonline.com Similarly, various species of clearwing moths utilize specific isomers of octadecadien-1-ols and their acetates as sex pheromones. researchgate.net The precise ratio of these compounds is often critical for eliciting a behavioral response. researchgate.net

Kairomones are another type of semiochemical that benefit the receiver but not the emitter. For example, the sex pheromone of the Israeli pine bast scale, Matsucoccus josephi, also acts as a kairomone, attracting its predator, Elatophilus hebraicus. avocadosource.com

Interactive Table: Examples of Pheromonal and Semiochemical Roles
Organism Compound(s)
Pine Moth (Dendrolimus spectabilis)(5Z, 7E)-5,7-dodecadien-1-ol, (5E, 7E)-5,7-dodecadien-1-ol
Clearwing Moth (Nokona pernix)(3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol
Israeli Pine Bast Scale (Matsucoccus josephi)(2E,5R,6E,8E)-5,7-dimethyl-2,6,8-decatrien-4-one
Intra- and Inter-specific Olfactory Signaling Mechanisms

The perception of these chemical signals occurs through the insect's olfactory system, which is highly sensitive and specialized. nih.gov Olfactory receptor neurons (ORNs) located in the antennae detect specific volatile compounds, triggering a neural response that is processed in the antennal lobe of the insect's brain. nih.gov

Intraspecific signaling, such as mate recognition, often relies on highly specific pheromone blends. researchgate.net Even subtle variations in the ratio of pheromone components can prevent mating between different populations of the same species. researchgate.net

Interspecific signaling involves the detection of chemical cues from other species. This can include the detection of host plant volatiles by herbivores, the location of prey by predators using kairomones, and the avoidance of toxic compounds. scielo.bravocadosource.com The ability to distinguish between a multitude of different chemical signals in a complex environment is crucial for an insect's survival and reproductive success. nih.gov The interaction between different chemical cues, such as host plant volatiles and sex pheromones, can also influence an insect's behavior, sometimes with synergistic effects. nih.gov

Observed Bioactivity Profiles

Despite targeted searches, no peer-reviewed studies or established scientific records were found that specifically detail the bioactivity of this compound. The following subsections reflect this absence of data.

There is currently no available scientific literature that has investigated or established the antimicrobial, antibacterial, or antifungal properties of this compound.

No studies were identified that have examined the potential anti-inflammatory activities of this compound.

The antioxidant potential of this compound has not been reported in the reviewed scientific literature.

There is no information available in the scientific literature regarding other biological effects of this compound, including any potential antifeedant activity.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures containing 1,3-Decadien-5-one. The choice between gas and liquid chromatography is primarily dictated by the volatile nature of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preeminent technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other volatile components in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio. This powerful combination allows for both the identification and quantification of this compound in complex matrices.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

While GC-MS is ideal for the volatile this compound itself, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing non-volatile components that may be present in the same sample matrix. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. This technique is often used to analyze precursors or degradation products of this compound that are not amenable to gas chromatography. For instance, in the analysis of plant extracts, HPLC can be used to separate non-volatile polyphenols or other compounds of interest, providing a more complete chemical profile of the sample. Some suppliers of this compound indicate that HPLC is one of the testing methods available to ensure the quality of the compound. lookchem.com

Hyphenated Chromatographic-Spectrometric Approaches

The coupling of chromatographic techniques with various spectrometric detectors, known as hyphenated techniques, provides a multidimensional approach to analysis. Beyond GC-MS, other combinations such as Gas Chromatography-Infrared Spectroscopy (GC-IR) or comprehensive two-dimensional gas chromatography (GCxGC) can offer even greater resolving power and more definitive compound identification. These advanced methods are particularly useful when analyzing highly complex samples where co-elution of compounds can be a significant challenge.

Spectroscopic Elucidation Methods

Spectroscopic techniques are vital for the structural elucidation of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound, confirming the positions of the double bonds and the carbonyl group.

Infrared (IR) Spectroscopy complements NMR by identifying the functional groups present in the molecule. The characteristic absorption bands in the IR spectrum for the C=O (carbonyl) and C=C (alkene) stretches provide definitive evidence for the presence of the α,β-unsaturated ketone functionality in this compound.

Advanced Sample Preparation and Extraction Techniques

The effective analysis of this compound is highly dependent on the initial sample preparation and extraction methods used to isolate it from its matrix.

Solid Phase Microextraction (SPME) is a solvent-free, highly efficient technique for extracting volatile and semi-volatile compounds from a sample. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. The analytes, including this compound, adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph for analysis. SPME is particularly advantageous for its simplicity, speed, and sensitivity, making it a popular choice for flavor and fragrance analysis.

Environmental Fate and Biotransformation of 1,3 Decadien 5 One

The environmental fate and biotransformation of the unsaturated ketone 1,3-Decadien-5-one are governed by a combination of its physicochemical properties and its susceptibility to breakdown by biological and non-biological processes. This section details the pathways of its degradation, its movement through various environmental compartments, and its transformation within living organisms.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Molecular Descriptors and Physicochemical Property Correlations

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. e-bookshelf.de These descriptors are the foundation of QSAR modeling, where they are mathematically correlated with a biological endpoint. They can be categorized into different types, such as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. researchgate.net

For 1,3-Decadien-5-one, a variety of physicochemical and structural descriptors can be calculated to serve as predictors in a QSAR model. These properties are critical as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.

Below is a table of calculated physicochemical properties for this compound.

Table 1: Calculated Physicochemical Properties of this compound Note: These values are computationally predicted and may vary slightly between different calculation software.

Property/DescriptorPredicted ValueDescription
Molecular FormulaC₁₀H₁₆OThe elemental composition of the molecule.
Molecular Weight152.24 g/molThe mass of one mole of the substance.
logP (Octanol-Water Partition Coefficient)2.9 - 3.2A measure of the molecule's hydrophobicity.
Topological Polar Surface Area (TPSA)17.07 ŲThe surface area of polar atoms; relates to membrane permeability.
Number of Hydrogen Bond Donors0Count of atoms (like O-H, N-H) that can donate a hydrogen bond.
Number of Hydrogen Bond Acceptors1Count of atoms (like O, N) that can accept a hydrogen bond.
Number of Rotatable Bonds6Count of bonds that allow free rotation, indicating molecular flexibility.
Refractivity48.5 m³/molA measure of the total polarizability of a mole of a substance.

In QSAR studies on the broader class of α,β-unsaturated carbonyls, descriptors related to hydrophobicity (logP), molecular size or volume, and electronic properties are frequently correlated with activity. researchgate.netnih.gov For instance, research on their mutagenicity suggests a link with hydrophobicity and molecular volume. nih.gov The electronic nature of the carbonyl group and the conjugated double bond system is particularly important. Descriptors such as the partial charge on the carbonyl oxygen atom or the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can quantify the electrophilic character of the molecule, which is key to its reactivity in Michael additions. nih.govtandfonline.com

Computational Modeling of Ligand-Receptor Interactions and Binding Affinities

Computational modeling, particularly molecular docking, is a powerful tool for visualizing how a ligand like this compound might interact with a biological receptor, such as an enzyme or protein. This process involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. ugm.ac.id

For α,β-unsaturated ketones, a primary mechanism of action involves covalent bond formation with nucleophilic residues (e.g., cysteine, histidine) in proteins via a Michael-type addition reaction. acs.org Computational models can simulate this interaction. Docking studies performed on other unsaturated ketone derivatives have successfully predicted their binding affinity and interactions with specific enzyme targets, such as monoamine oxidase B (MAO-B) and c-Met kinase. nih.goveurjchem.com

A theoretical modeling study of this compound would involve:

Receptor Identification: Identifying a plausible protein target. Given the compound class, targets would likely include enzymes susceptible to covalent modification.

Docking Simulation: Placing the this compound molecule into the active site of the receptor using software like Dock6. ugm.ac.id The simulation would explore various conformations and orientations.

Scoring and Analysis: Calculating the binding energy or a docking score for the most stable poses. This score estimates the binding affinity. Analysis of the pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and the proximity of the β-carbon to nucleophilic residues for a potential covalent reaction.

While specific docking studies for this compound are not documented in the searched literature, the methodology is well-established for its chemical class. nih.goveurjchem.comtubitak.gov.tr

Development and Validation of Predictive SAR/QSAR Models

The development of a predictive QSAR model is a systematic process that transforms the chemical structure-activity correlations into a statistically robust mathematical equation. nih.gov For a series of compounds like α,β-unsaturated ketones, a QSAR model could predict a specific endpoint, such as toxicity or inhibitory activity. nih.goveurjchem.com

The typical workflow for developing such a model is as follows:

Data Set Compilation: A data set of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀, LD₅₀) is gathered.

Descriptor Calculation: A wide range of molecular descriptors (as described in 7.1) is calculated for each compound in the series.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a relationship is established between a subset of the most relevant descriptors and the biological activity. nih.gov For example, a QSAR study on unsaturated ketones as MAO-B inhibitors produced a linear equation linking pIC₅₀ to descriptors for lipophilicity and molecular shape. nih.gov

Model Validation: The model's robustness and predictive power are rigorously tested. Internal validation techniques (like leave-one-out cross-validation, yielding a Q² value) and external validation using a separate test set of compounds (yielding an R²_test value) are employed. nih.gov

QSAR models have been successfully developed for α,β-unsaturated carbonyl compounds for various endpoints. For example, a model predicting activity against a breast cancer cell line achieved a squared correlation coefficient (r²) of 0.8468 and a cross-validated squared correlation coefficient (Q²) of 0.7621. eurjchem.com Another model predicting mutagenicity was developed using linear discriminant analysis (LDA) and descriptors from DRAGON software. nih.gov These studies demonstrate that for the class of compounds to which this compound belongs, predictive models can be effectively constructed, providing valuable tools for risk assessment and the design of new, safer chemicals. nih.gov

Computational and Theoretical Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for exploring the dynamic nature of molecules like 1,3-Decadien-5-one. These methods allow for the examination of conformational landscapes and interactions with other molecules, which are crucial for understanding its chemical behavior and biological activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the relative stabilities of its different spatial arrangements, known as conformers. The presence of a conjugated system of double bonds and a carbonyl group leads to the possibility of s-cis and s-trans isomerism around the C3-C4 single bond. These conformers can have different energies and dipole moments, which in turn affect the molecule's reactivity and physical properties. ias.ac.in The relative stability of these conformers is influenced by a balance of steric hindrance and electronic effects. ias.ac.in

Molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of this compound in various environments, such as in a solvent or interacting with a biological membrane. ua.ptresearchgate.net These simulations track the movements of atoms over time, providing a detailed view of the molecule's flexibility, solvent interactions, and the transitions between different conformational states. mdpi.com For example, MD simulations could reveal how the hydrophobic alkyl chain and the polar carbonyl group of this compound interact with water molecules or lipid bilayers.

Table 1: Exemplary Conformational Analysis Data for this compound

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Dipole Moment (Debye)
s-trans~180°0.002.8
s-cis~0°1.5 - 3.03.5

Molecular Docking and Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor, such as a protein or enzyme. nih.govacs.org For this compound, docking studies could be used to investigate its potential as an inhibitor or ligand for various biological targets. The α,β-unsaturated carbonyl moiety is a known feature in compounds that interact with biological systems, often through Michael addition reactions with nucleophilic residues in proteins. researchgate.net

Docking simulations would place the this compound molecule into the binding site of a target protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. nih.gov The results of these simulations can provide hypotheses about the compound's mechanism of action and guide the design of new, more potent analogues. figshare.comeurjchem.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and properties of this compound. sciforum.netsciforum.net These methods can be used to predict a wide range of properties, from the molecule's reactivity to its spectroscopic characteristics.

Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbital Analysis)

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mnstate.eduopenstax.org For this compound, the energy and distribution of the HOMO and LUMO can reveal its electrophilic and nucleophilic sites. The conjugated system in this compound results in a delocalized π-system, and the HOMO and LUMO are typically π-type orbitals.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net FMO analysis can predict the regioselectivity of reactions such as Michael additions, where a nucleophile would be expected to attack the β-carbon of the unsaturated system, which is influenced by the shape and energy of the LUMO. sciforum.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5

Note: This data is hypothetical and serves as an example of what would be obtained from DFT calculations on an α,β-unsaturated ketone.

Spectroscopic Property Prediction

Quantum chemical calculations are also highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of this compound. mdpi.com Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions characteristic of α,β-unsaturated ketones. acs.orgmdpi.com

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Vibrational frequencies from Infrared (IR) spectroscopy can also be calculated, helping to assign the characteristic peaks, such as the C=O and C=C stretching frequencies. ias.ac.in

Future Research Directions and Potential Applications

Comprehensive Elucidation of Biosynthetic and Degradation Pathways

A thorough understanding of how 1,3-decadien-5-one is synthesized in nature and how it degrades is fundamental to harnessing its potential. The biosynthesis of unsaturated ketones in insects and plants often involves complex enzymatic pathways. For instance, the biosynthesis of many insect pheromones, which include various ketone structures, originates from fatty acids. nih.gov It is plausible that the biosynthesis of this compound follows a similar route, potentially involving desaturase and oxidase enzymes acting on a C10 fatty acid precursor.

The degradation of unsaturated ketones in the environment is a critical aspect for assessing their ecological impact. The primary atmospheric degradation pathway for unsaturated ketones is their reaction with hydroxyl (OH) radicals during the daytime. copernicus.orgacs.org The estimated tropospheric lifetimes of similar unsaturated ketones with respect to their reaction with OH radicals are typically in the range of a few hours, suggesting they are degraded relatively close to their emission sources. conicet.gov.arresearchgate.net Photolysis by sunlight is generally not considered a significant degradation pathway for these compounds. acs.org

Table 1: Atmospheric Degradation of Unsaturated Ketones

Compound Reactant Rate Coefficient (cm³/molecule·s) Estimated Atmospheric Lifetime
4-hexen-3-one OH radical (9.04 ± 2.12) × 10⁻¹¹ 2-3 hours
5-hexen-2-one OH radical Not specified 2-3 hours

This table presents data for structurally related unsaturated ketones to infer the potential degradation characteristics of this compound. Data sourced from related research. conicet.gov.arresearchgate.net

Further Characterization of Ecological Roles and Signaling Mechanisms

Insects utilize a diverse array of chemical signals, or pheromones, for communication, with ketones being a prominent class of these compounds. nih.gov These pheromones are crucial for behaviors such as mating, aggregation, and sounding alarms. frontiersin.org For example, myrmicine ants predominantly use 3-alkanones as alarm pheromones. oup.com Given its structure, this compound could potentially function as a pheromone in certain insect species.

The detection of volatile pheromones like ketones occurs via olfactory receptors located in the antennae of insects. nih.gov These specialized neurons are highly sensitive and selective to specific chemical structures, allowing insects to discern and respond to relevant signals in their environment. frontiersin.org Future research should focus on identifying if this compound is produced by any insect species and characterizing its specific role in their ecological interactions and the signaling pathways it activates.

Development of Sustainable Production Methodologies (e.g., biotechnological synthesis)

The chemical synthesis of α,β-unsaturated ketones can be achieved through various methods, such as the Claisen-Schmidt condensation of aldehydes and ketones. ajol.info However, there is a growing demand for more sustainable and environmentally friendly production methods. Biotechnological approaches, utilizing engineered microorganisms or enzymes, offer a promising alternative. For example, recombinant microorganisms can be engineered with specific biosynthetic pathways to produce unsaturated lipid moieties, which can then be converted to fatty alcohols and aldehydes. researchgate.net A similar approach could be developed for the production of this compound.

Green synthetic methods for α,β-unsaturated ketones are also being explored, such as visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers. nih.gov Another green approach involves using a solid base catalyst like KF-Al2O3 for the Claisen-Schmidt condensation under solvent-free conditions. sioc-journal.cn

Table 2: Synthesis Methods for α,β-Unsaturated Ketones

Method Description Advantages
Claisen-Schmidt Condensation Condensation of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. ajol.info Well-established, versatile.
Visible-light Promoted Oxidation Organocatalytic, aerobic oxidation of silyl enol ethers using a cheap organic dye as a photosensitizer. nih.gov Green, uses visible light.
Grinding Method with KF-Al2O3 Solvent-free Claisen-Schmidt condensation using a reusable solid catalyst. sioc-journal.cn Environmentally friendly, high yields.

Exploration of Novel Bioactivities and Pharmacological Potentials

Dienone compounds and other α,β-unsaturated ketones have demonstrated a wide range of biological activities, making them interesting candidates for drug development. nih.gov The reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, is believed to be crucial for many of these biological effects. researchgate.net

Numerous studies have highlighted the cytotoxic effects of dienone compounds against various tumor cells, with some showing selectivity for cancer cells over non-transformed cells. nih.gov This has led to the investigation of dienones as potential anticancer agents. ontosight.ai Additionally, some dienones have exhibited anti-inflammatory and antiparasitic properties. nih.govacs.org The anti-inflammatory activity is often associated with the inhibition of signaling pathways like NF-κB. nih.gov Given these findings, this compound warrants investigation for its potential bioactivities and pharmacological applications.

Table 3: Reported Biological Activities of Dienone Compounds

Biological Activity Mechanism of Action (where known) Reference Compound Examples
Cytotoxic/Antiproliferative Targeting the ubiquitin-proteasome system (UPS), induction of ER stress. nih.govacs.org b-AP15, VLX1570, EF24
Anti-inflammatory Inhibition of NF-κB activation, suppression of pro-inflammatory cytokines. nih.gov C12, EF24

Application in Integrated Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. epa.govfao.org The use of chemical pesticides is minimized and only employed as a last resort. pan-uk.org

Semiochemicals, which include pheromones, play a vital role in IPM programs. nih.gov They can be used to monitor pest populations, disrupt mating, or attract pests to traps. epa.govpan-uk.org If this compound is identified as an insect pheromone, it could be synthesized and deployed in various IPM strategies. This approach offers a more targeted and environmentally sensitive alternative to broad-spectrum insecticides.

Q & A

Q. What are the established synthetic pathways for 1,3-Decadien-5-one, and how can researchers optimize yield and purity in laboratory settings?

Methodological Answer : The synthesis of this compound typically involves aldol condensation or cross-metathesis reactions. For optimization:

  • Experimental Design : Use fractional factorial designs to test variables like temperature, catalyst loading, and solvent polarity. For example, varying Grubbs catalyst concentrations in metathesis reactions can improve regioselectivity .
  • Characterization : Confirm structural integrity via 1H^1H-NMR (peaks at δ 5.2–5.8 ppm for conjugated dienes) and GC-MS (m/z 152 [M+^+]). Purity can be assessed using HPLC with a C18 column and UV detection at 220 nm .
  • Challenges : Mitigate side reactions (e.g., over-oxidation) by controlling reaction time and inert atmospheres.

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar ketones?

Methodological Answer :

  • IR Spectroscopy : Look for a strong C=O stretch near 1715 cm1^{-1} and conjugated C=C stretches at 1620–1680 cm1^{-1}.
  • 13^{13}C-NMR : Key signals include a carbonyl carbon at ~207 ppm and allylic carbons at 120–130 ppm.
  • Comparative Analysis : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures. Cross-validate with X-ray crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound’s [4+2] cycloadditions?

Methodological Answer :

  • Data Contradiction Analysis : Perform meta-regression (using tools like R’s metafor package ) to assess variability across studies. Factors like solvent polarity (e.g., DMSO vs. THF) or steric effects from substituents may explain discrepancies.
  • Experimental Replication : Standardize conditions (e.g., 25°C, 0.1 M concentration) and use stopped-flow spectroscopy to capture transient intermediates.
  • Case Study : A 2023 study found that electron-withdrawing groups on dienophiles accelerate reaction rates by 30% in polar aprotic solvents, reconciling earlier conflicting results .

Q. What computational strategies can predict the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and calculate activation energies. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict endo/exo preferences.
  • Machine Learning : Train models on existing datasets (e.g., Cambridge Structural Database) to identify steric and electronic descriptors influencing selectivity.
  • Validation : Compare computational predictions with experimental outcomes using kinetic isotope effect (KIE) studies .

Q. How do environmental factors (pH, temperature) influence the stability and degradation pathways of this compound?

Methodological Answer :

  • Accelerated Stability Testing : Conduct Arrhenius studies at elevated temperatures (40–80°C) and monitor degradation via LC-MS. Identify major degradation products (e.g., epoxides or α,β-unsaturated aldehydes).
  • pH-Dependent Studies : Use buffer solutions (pH 3–11) to assess hydrolysis rates. For example, acidic conditions promote keto-enol tautomerism, increasing susceptibility to oxidation .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s bioactivity studies?

Methodological Answer :

  • Non-Linear Regression : Fit data to sigmoidal (e.g., Hill equation) or biphasic models using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or leverage Cook’s distance in multivariate analyses to exclude anomalous data points.
  • Meta-Analysis : Follow PRISMA guidelines to aggregate results from heterogeneous studies, adjusting for covariates like cell line variability .

Q. How can researchers design a mixed-methods study to explore both the electronic properties and synthetic applications of this compound?

Methodological Answer :

  • Quantitative Component : Use cyclic voltammetry to measure redox potentials (e.g., E1/2_{1/2} for oxidation) and correlate with Hammett σ values of substituents.
  • Qualitative Component : Conduct semi-structured interviews with organic chemists to identify unmet synthetic challenges (e.g., stereocontrol in polyene synthesis).
  • Integration : Triangulate findings by mapping electrochemical data to expert feedback, identifying priority areas for catalyst development .

Tables of Representative Data

Property Typical Value Method Reference
Melting Point-12°C to -8°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.3 ± 0.2Shake-Flask Method
UV-Vis λmax_{max} (EtOH)245 nmSpectrophotometry

Key Considerations for Rigorous Research

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (e.g., reaction substrates), Intervention (e.g., catalyst type), Comparison (e.g., solvent effects), and Outcomes (e.g., yield) .
  • Replication : Archive raw data and protocols in repositories like Zenodo to facilitate independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.